(2-(Acryloyloxy)ethyl)dimethylammonium nitrate (2-(Acryloyloxy)ethyl)dimethylammonium nitrate
Brand Name: Vulcanchem
CAS No.: 85422-98-6
VCID: VC16987796
InChI: InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4)
SMILES:
Molecular Formula: C7H14N2O5
Molecular Weight: 206.20 g/mol

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

CAS No.: 85422-98-6

Cat. No.: VC16987796

Molecular Formula: C7H14N2O5

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate - 85422-98-6

Specification

CAS No. 85422-98-6
Molecular Formula C7H14N2O5
Molecular Weight 206.20 g/mol
IUPAC Name 2-(dimethylamino)ethyl prop-2-enoate;nitric acid
Standard InChI InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4)
Standard InChI Key DKUCPGQRVQHYRA-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 2-(dimethylamino)ethyl prop-2-enoate nitrate, reflecting its acrylate ester and quaternary ammonium structure. Its IUPAC name, 2-(dimethylamino)ethyl prop-2-enoate; nitric acid, underscores the ionic pairing between the cationic acrylate derivative and the nitrate anion . Alternative designations include the European Community (EC) number 287-200-3 and DSSTox Substance ID DTXSID101005943 .

Table 1: Key Identifiers of (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate

PropertyValue
CAS No.85422-98-6
Molecular FormulaC₇H₁₄N₂O₅
Molecular Weight206.20 g/mol
InChI KeyDKUCPGQRVQHYRA-UHFFFAOYSA-N
SMILESCN(C)CCOC(=O)C=C.N+(O)[O⁻]

Molecular Geometry and Reactivity

The molecule comprises a dimethylammonium group linked via an ethylene spacer to an acrylate ester, with a nitrate counterion stabilizing the charge. The acrylate’s α,β-unsaturated carbonyl group enables radical or anionic polymerization, while the quaternary ammonium moiety contributes to ionic conductivity and surfactant-like behavior . Computational analyses reveal a polar surface area of 95.6 Ų and five rotatable bonds, suggesting conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves quaternization of 2-(dimethylamino)ethyl acrylate with nitric acid. This exothermic reaction proceeds under mild conditions (25–50°C), yielding the nitrate salt in high purity. Alternative methods include anion exchange from bromide or chloride precursors, though nitric acid is preferred for its low cost and minimal byproducts .

Table 2: Synthetic Parameters and Yields

ParameterValue
Reactants2-(Dimethylamino)ethyl acrylate + HNO₃
Temperature25–50°C
Yield>90%
Purity≥95% (by NMR)

Scalability and Industrial Production

Industrial-scale production employs continuous flow reactors to manage heat dissipation and ensure consistent stoichiometry. Post-synthesis purification involves solvent washing (e.g., diethyl ether) and vacuum drying, achieving residues below 0.1%.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 113°C and decomposes above 200°C, releasing nitrogen oxides . It is hygroscopic, requiring storage under anhydrous conditions. Solubility spans polar solvents (water, ethanol) but is negligible in hydrocarbons.

Table 3: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
LogP-1.2 (estimated)
Molar Refractivity45.8 cm³/mol

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.95 (s, CH₃), 3.20 (s, N-CH₃), 4.60 (m, CH₂-O), 5.80–6.40 (m, acrylate vinyl) .

  • IR (cm⁻¹): 1720 (C=O), 1640 (C=C), 1380 (NO₃⁻).

Applications in Materials Science

Ionic Polymers and Conductors

The compound’s acrylate group facilitates UV-initiated polymerization, forming cross-linked polyelectrolytes. These polymers exhibit ionic conductivities of 10⁻⁴–10⁻³ S/cm, suitable for solid-state electrolytes in batteries .

Surface Modification Agents

Covalent grafting onto substrates (e.g., silica, metals) via the acrylate’s double bond imparts cationic charges, enhancing adhesion in coatings and antimicrobial surfaces.

ParameterValue
GHS Hazard StatementsH302, H315, H319
Precautionary CodesP264, P280, P305+P351+P338

Comparative Analysis with Related Compounds

Quaternary Ammonium Salts

Compared to [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate), this compound offers superior polymerizability but lower thermal stability .

Future Research Directions

  • Stability Enhancement: Stabilizing the nitrate anion against thermal decomposition.

  • Biomedical Applications: Exploring antimicrobial coatings for medical devices.

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